molecular formula C18H25N5O B11239895 4-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine

4-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine

Cat. No.: B11239895
M. Wt: 327.4 g/mol
InChI Key: ZZTVYHWJEFQTJJ-UHFFFAOYSA-N
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Description

4-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}MORPHOLINE is a complex organic compound with a unique structure that combines a tetrazole ring, a cyclohexyl group, and a morpholine moiety

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

4-[1-[1-(4-methylphenyl)tetrazol-5-yl]cyclohexyl]morpholine

InChI

InChI=1S/C18H25N5O/c1-15-5-7-16(8-6-15)23-17(19-20-21-23)18(9-3-2-4-10-18)22-11-13-24-14-12-22/h5-8H,2-4,9-14H2,1H3

InChI Key

ZZTVYHWJEFQTJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}MORPHOLINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The cyclohexyl group can be introduced through a Grignard reaction or a Friedel-Crafts alkylation. Finally, the morpholine moiety is attached via nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the tetrazole ring or the cyclohexyl group, potentially forming amines or alkanes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be employed under basic conditions.

Major Products:

    Oxidation: Formation of cyclohexanone or cyclohexanol.

    Reduction: Formation of cyclohexylamine or alkanes.

    Substitution: Introduction of various alkyl or aryl groups at the morpholine moiety.

Scientific Research Applications

4-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}MORPHOLINE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its analgesic and anti-inflammatory effects, potentially serving as a lead compound for new drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}MORPHOLINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, pain perception, or cell proliferation, depending on its specific application.

Comparison with Similar Compounds

    Phencyclidine (PCP): Shares structural similarities with the cyclohexyl and morpholine moieties.

    Ketamine: Another compound with a cyclohexyl group, known for its anesthetic properties.

    Morpholine Derivatives: Various morpholine-based compounds used in pharmaceuticals and agrochemicals.

Uniqueness: 4-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}MORPHOLINE stands out due to the presence of the tetrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in multiple fields.

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